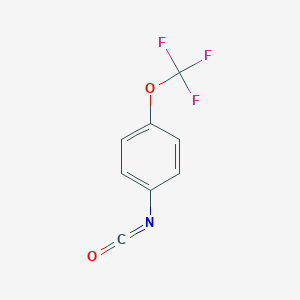

4-(Trifluoromethoxy)phenyl isocyanate

Description

Properties

IUPAC Name |

1-isocyanato-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPKFIGMLPDYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067883 | |

| Record name | p-(Trifluoromethoxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35037-73-1 | |

| Record name | 4-(Trifluoromethoxy)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35037-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035037731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-4-(trifluoromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-(Trifluoromethoxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethoxy)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenyl isocyanate

CAS Number: 35037-73-1

This technical guide provides comprehensive information on 4-(Trifluoromethoxy)phenyl isocyanate, a key reagent in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application in synthesis and discovery.

Core Chemical and Physical Properties

4-(Trifluoromethoxy)phenyl isocyanate is an aromatic isocyanate notable for its trifluoromethoxy group, which imparts unique properties valuable in medicinal chemistry. The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2][3][4]

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 35037-73-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₄F₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 203.12 g/mol | --INVALID-LINK-- |

| Appearance | Clear colorless to slightly yellow liquid | --INVALID-LINK-- |

| Density | 1.346 g/mL at 25 °C | --INVALID-LINK--[5] |

| Boiling Point | 78 °C at 22 mmHg | --INVALID-LINK-- |

| Melting Point | -29 °C | --INVALID-LINK-- |

| Flash Point | 70 °C (158 °F) - closed cup | --INVALID-LINK--[5] |

| Refractive Index | n20/D 1.458 | --INVALID-LINK--[5] |

| Solubility | Reacts with water | --INVALID-LINK--[6] |

Synthesis and Reactions: Experimental Protocols

4-(Trifluoromethoxy)phenyl isocyanate is a versatile intermediate, primarily used in the synthesis of urea derivatives, which are prominent in many kinase inhibitors and other therapeutic agents.[7]

General Protocol for the Synthesis of 4-(Trifluoromethoxy)phenyl isocyanate

This protocol is based on the general synthesis of aryl isocyanates from the corresponding anilines using triphosgene.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N) or a similar non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.4 equivalents) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DCM.

-

Slowly add the aniline solution to the stirred triphosgene solution via the dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, slowly add a solution of triethylamine (2.2 equivalents) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will likely be a slurry. Filter the mixture to remove triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethoxy)phenyl isocyanate.

-

The product can be purified by vacuum distillation.[8]

Synthesis of a Diaryl Urea Derivative: N-(4-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

This protocol details the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an aniline to form a diaryl urea, a common scaffold in kinase inhibitors.

Materials:

-

4-(Trifluoromethoxy)phenyl isocyanate

-

4-Chloroaniline

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM.

-

To this stirred solution, add a solution of 4-(trifluoromethoxy)phenyl isocyanate (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-18 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.[7]

-

As the reaction proceeds, the diaryl urea product will often precipitate out of the solution as a solid.

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold DCM to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.[9][10]

Role in Drug Design and Development

The trifluoromethoxy group (-OCF₃) in 4-(trifluoromethoxy)phenyl isocyanate is of significant interest in drug design. This functional group can profoundly influence a molecule's physicochemical and pharmacokinetic properties.

Key Contributions of the Trifluoromethoxy Group:

-

Enhanced Metabolic Stability: The carbon-fluorine bonds are exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation.[2][4]

-

Increased Lipophilicity: The -OCF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][2]

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic centers, which can affect drug-receptor interactions and solubility.

-

Improved Binding Affinity: The unique electronic and steric properties of the trifluoromethoxy group can lead to more potent and selective interactions with biological targets.[1]

This isocyanate is a key building block for synthesizing analogues of multi-kinase inhibitors like Sorafenib, where the urea linkage is crucial for binding to the enzyme's active site.[7][11]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving 4-(trifluoromethoxy)phenyl isocyanate.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 4-(三氟甲氧基)苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [chemicalbook.com]

- 7. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]

4-(Trifluoromethoxy)phenyl isocyanate molecular weight

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenyl isocyanate

For researchers, scientists, and professionals in drug development, 4-(Trifluoromethoxy)phenyl isocyanate is a critical reagent and building block. Its unique properties, conferred by the trifluoromethoxy group, make it a valuable component in the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its applications in drug design, and essential safety and handling information.

The trifluoromethoxy group (-OCF3) is a key feature, enhancing the lipophilicity and metabolic stability of molecules, which can improve a drug candidate's membrane permeability and bioavailability.[1][2] This functional group is found in several FDA-approved drugs, including riluzole for amyotrophic lateral sclerosis and sonidegib for cancer, highlighting its importance in modern medicinal chemistry.[2]

Physicochemical and Safety Data

A summary of the key quantitative data and properties for 4-(Trifluoromethoxy)phenyl isocyanate is presented below.

| Property | Value |

| Molecular Weight | 203.12 g/mol [3][4][5] |

| Molecular Formula | C₈H₄F₃NO₂[3][5] |

| Linear Formula | CF₃OC₆H₄NCO[4] |

| CAS Number | 35037-73-1[3][4][5] |

| Appearance | Colorless clear liquid[1][5] |

| Density | 1.346 g/mL at 25 °C[4][6][7] |

| Boiling Point | 78 °C at 22 mmHg[7] |

| Melting Point | -29 °C[7] |

| Refractive Index | n20/D 1.458[4][6] |

| Flash Point | 69 - 70 °C (closed cup)[4][5] |

| Signal Word | Danger[4] |

| Key Hazard Statements | H302, H311, H314, H317, H330, H334, H335[4] |

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)phenyl isocyanate

The synthesis of isocyanates from the corresponding anilines using triphosgene is a common and effective laboratory method. The following protocol outlines this procedure for 4-(Trifluoromethoxy)phenyl isocyanate.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Triphosgene (BTC)

-

Triethylamine (Et₃N) or n-Hex₃N

-

Anhydrous Dichloromethane (DCM)

-

Nitrogen or Argon atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve triphosgene (0.4 equivalents) in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Aniline Addition: Dissolve 4-(Trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the stirred triphosgene solution at 0 °C (ice bath).

-

Base Addition: After the aniline addition is complete, add a solution of triethylamine (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by TLC or GC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure (rotary evaporator). The resulting residue can then be purified by vacuum distillation to yield the final product, 4-(Trifluoromethoxy)phenyl isocyanate, as a colorless liquid.[8]

Applications in Drug Development

4-(Trifluoromethoxy)phenyl isocyanate serves as a crucial intermediate in synthesizing complex molecules. For example, it is a reactant in the creation of 4-aryl-7-hydroxyindoline-based P2Y1 antagonists, which are being investigated as novel antiplatelet agents.[6][7]

The trifluoromethoxy (-OCF3) group is particularly advantageous in drug design for several reasons:

-

Enhanced Lipophilicity: It increases the molecule's ability to cross lipid membranes, potentially improving absorption and distribution.

-

Metabolic Stability: The strength of the C-F bonds makes the group resistant to metabolic degradation, which can increase the drug's half-life.

-

Receptor Binding: Its electron-withdrawing nature can alter the electronic properties of the molecule, potentially leading to stronger and more selective binding to biological targets.

Safe Handling and Storage

4-(Trifluoromethoxy)phenyl isocyanate is a hazardous chemical that requires strict safety protocols. It is classified as acutely toxic upon inhalation, dermal contact, and ingestion, and can cause severe skin and eye damage, as well as respiratory and skin sensitization.[4]

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][10]

-

Avoid all personal contact, including inhalation of vapors.[9]

-

Keep away from water and incompatible materials, as it can react violently.[6][7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

The recommended storage temperature is between 2-8 °C.

-

Keep away from heat, sparks, and open flames.

-

It is moisture-sensitive; storage under an inert gas is recommended.

Spill Neutralization: In case of a spill, follow established procedures for hazardous materials. Isocyanate spills can be neutralized using a specially prepared solution.

References

- 1. CAS 35037-73-1: 4-(Trifluoromethoxy)phenyl isocyanate [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 4-(トリフルオロメトキシ)フェニルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. upchemusa.com [upchemusa.com]

- 6. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [chemicalbook.com]

- 7. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. msds.nipissingu.ca [msds.nipissingu.ca]

4-(Trifluoromethoxy)phenyl isocyanate physical properties

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethoxy)phenyl Isocyanate

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Trifluoromethoxy)phenyl isocyanate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on clear data presentation and experimental context.

Compound Identification and Core Properties

4-(Trifluoromethoxy)phenyl isocyanate is an organic compound featuring an isocyanate functional group (-N=C=O) and a trifluoromethoxy group (-OCF3) attached to a benzene ring.[1] The presence of the trifluoromethoxy group significantly influences the compound's reactivity, lipophilicity, and stability.[1] It typically appears as a colorless to light yellow, clear liquid.[1][2][3][4][5]

Caption: Logical overview of key identifiers and physical properties.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 4-(Trifluoromethoxy)phenyl isocyanate compiled from various sources.

| Property | Value | Conditions | Citations |

| Molecular Weight | 203.12 g/mol | - | [2][6][7][8] |

| Density | 1.346 g/mL | at 25 °C | [3][9][10] |

| Boiling Point | 78 °C | at 22 mmHg | [3][10] |

| Melting Point | -29 °C | - | [3][10] |

| Refractive Index (n20/D) | 1.458 | at 20 °C | [3][9][10] |

| Flash Point | 70 °C (158 °F) | closed cup | [3][8] |

| Vapor Pressure | 1.42 hPa | at 25 °C | [3][9] |

| Purity (Assay) | ≥96.0% - 99.0% | - | [2][4] |

Experimental Protocols

While specific experimental reports for the determination of every physical property of this exact molecule are not publicly detailed, the following section outlines standard methodologies used for isocyanates.

Determination of Isocyanate (NCO) Content via Titration

The isocyanate content is a critical parameter for quality control and stoichiometry in reactions. A common and standardized method is back-titration.[11][12]

Principle: The isocyanate sample is reacted with a known excess of a secondary amine, typically di-n-butylamine, to form a urea derivative. The unreacted amine is then titrated with a standardized acid, such as hydrochloric acid (HCl). The difference between the initial amount of amine and the amount remaining allows for the calculation of the isocyanate content.

Detailed Methodology:

-

Sample Preparation: Accurately weigh approximately 2g of the 4-(Trifluoromethoxy)phenyl isocyanate sample into a dry Erlenmeyer flask.[12]

-

Reaction: Add a precise volume (e.g., 25 mL) of a standardized di-n-butylamine-toluene solution to the flask.[12]

-

Incubation: Stopper the flask, and stir the solution gently for a set period (e.g., 15 minutes) at room temperature to ensure the reaction between the isocyanate and the amine goes to completion.[12]

-

Dilution: Add a suitable solvent, such as 150 mL of 2-propanol, to the flask to ensure all components remain in solution for titration.[12]

-

Titration: Immerse a pH electrode (or a suitable combination electrode for non-aqueous titration) into the solution and titrate with a standardized solution of 0.5 M HCl until the potentiometric endpoint is reached.[12]

-

Blank Determination: Perform a blank titration using the same procedure but omitting the isocyanate sample to determine the initial amount of amine.[12]

-

Calculation: The NCO content (%) is calculated using the formula: %NCO = [(V_blank - V_sample) * M_HCl * 4.202] / W_sample Where:

-

V_blank = volume of HCl for the blank titration (mL)

-

V_sample = volume of HCl for the sample titration (mL)

-

M_HCl = Molarity of the HCl standard solution

-

W_sample = Weight of the sample (g)

-

4.202 is the milliequivalent weight of the NCO group multiplied by 100.

-

Caption: Workflow for determining isocyanate content via titration.

Standard Physical Property Measurements

-

Density: Determined using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C).

-

Refractive Index: Measured using an Abbe refractometer, typically at 20 °C, using the sodium D-line (589 nm).

-

Boiling and Melting Points: Determined using a standard melting point apparatus or by distillation under reduced pressure for the boiling point to prevent thermal decomposition.

-

Purity Assay: Typically quantified by Gas Chromatography (GC) with a Flame Ionization Detector (FID), comparing the sample's peak area to that of a certified reference standard.[4]

References

- 1. CAS 35037-73-1: 4-(Trifluoromethoxy)phenyl isocyanate [cymitquimica.com]

- 2. upchemusa.com [upchemusa.com]

- 3. 4-(Trifluoromethoxy)phenyl isocyanate CAS#: 35037-73-1 [m.chemicalbook.com]

- 4. 4-(Trifluoromethoxy)phenyl isocyanate, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. hdsdchem.com [hdsdchem.com]

- 6. scbt.com [scbt.com]

- 7. parchem.com [parchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [chemicalbook.com]

- 10. 4-(Trifluoromethoxy)phenyl isocyanate [hqpharmtech.com]

- 11. lcms.cz [lcms.cz]

- 12. hiranuma.com [hiranuma.com]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(trifluoromethoxy)phenyl isocyanate, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details three core methodologies: phosgenation of 4-(trifluoromethoxy)aniline, the Curtius rearrangement of 4-(trifluoromethoxy)benzoyl azide, and the Hofmann rearrangement of 4-(trifluoromethoxy)benzamide. Each section includes detailed experimental protocols, quantitative data, and pathway visualizations to support laboratory research and process development.

Phosgenation of 4-(Trifluoromethoxy)aniline

The most direct and industrially prevalent method for the synthesis of 4-(trifluoromethoxy)phenyl isocyanate is the reaction of 4-(trifluoromethoxy)aniline with phosgene or a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). This method is highly efficient but requires stringent safety precautions due to the extreme toxicity of phosgene.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of aryl isocyanates using triphosgene.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Triphosgene

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et3N), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous dichloromethane to the triphosgene solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).

-

Cool the reaction mixture back to 0°C and slowly add a solution of anhydrous triethylamine (2.2 equivalents) in anhydrous dichloromethane. A precipitate of triethylamine hydrochloride will form.

-

Stir the mixture at room temperature for an additional 1-2 hours.

-

Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

-

The filtrate, containing the desired 4-(trifluoromethoxy)phenyl isocyanate, can be concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield the pure isocyanate.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethoxy)aniline | N/A |

| Reagent | Triphosgene | N/A |

| Solvent | Dichloromethane | N/A |

| Yield | Typically >90% | General knowledge of phosgenation reactions. |

| Purity | >98% after distillation | General knowledge of phosgenation reactions. |

Synthesis Pathway

Curtius Rearrangement of 4-(Trifluoromethoxy)benzoyl Azide

The Curtius rearrangement provides a phosgene-free route to isocyanates from carboxylic acids. The process involves the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to the isocyanate with the loss of nitrogen gas.[1][2][3] This method is advantageous for its mild conditions and avoidance of highly toxic reagents.[4]

Synthesis of 4-(Trifluoromethoxy)benzoic Acid (Precursor)

Procedure:

-

4-(Trifluoromethoxy)benzaldehyde can be oxidized to 4-(trifluoromethoxy)benzoic acid using a suitable oxidizing agent such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

-

Alternatively, the Grignard reagent of 1-bromo-4-(trifluoromethoxy)benzene can be carboxylated with carbon dioxide.

Experimental Protocol: One-Pot Curtius Rearrangement

This protocol is adapted from a procedure for the Curtius rearrangement of a similar aromatic carboxylic acid.[5]

Materials:

-

4-(Trifluoromethoxy)benzoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 4-(trifluoromethoxy)benzoic acid (1.0 equivalent) and anhydrous toluene.

-

Add triethylamine (1.1 equivalents) to the suspension and stir until a clear solution is obtained.

-

Slowly add diphenylphosphoryl azide (DPPA, 1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to 80-100°C. The progress of the acyl azide formation and its subsequent rearrangement to the isocyanate can be monitored by the evolution of nitrogen gas.

-

Maintain the temperature for 1-3 hours until the gas evolution ceases and TLC analysis indicates the consumption of the starting material.

-

The resulting toluene solution contains the 4-(trifluoromethoxy)phenyl isocyanate.

-

The isocyanate can be used directly in the next step or isolated by careful vacuum distillation of the toluene.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethoxy)benzoic acid | N/A |

| Reagent | Diphenylphosphoryl azide (DPPA) | [5] |

| Solvent | Toluene | [5] |

| Yield | 83% (for a similar substrate) | [6] |

| Purity | High, requires purification from DPPA byproducts | [6] |

Synthesis Pathway

Hofmann Rearrangement of 4-(Trifluoromethoxy)benzamide

The Hofmann rearrangement is another important phosgene-free method for the synthesis of isocyanates, starting from a primary amide.[1][7] The amide is treated with a halogen (e.g., bromine) and a strong base to form an N-haloamide intermediate, which then rearranges to the isocyanate.

Synthesis of 4-(Trifluoromethoxy)benzamide (Precursor)

Procedure:

-

4-(Trifluoromethoxy)benzoyl chloride can be reacted with aqueous ammonia or ammonia gas in an inert solvent to produce 4-(trifluoromethoxy)benzamide.

-

Alternatively, 4-(trifluoromethoxy)benzoic acid can be converted to the amide via activation with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia.

Experimental Protocol: Modified Hofmann Rearrangement

This protocol is adapted from a modified Hofmann rearrangement of a substituted benzamide.

Materials:

-

4-(Trifluoromethoxy)benzamide

-

Sodium hypobromite (NaOBr) solution (prepared in situ from Br2 and NaOH) or N-Bromosuccinimide (NBS) and a base.

-

Methanol (if trapping as a carbamate) or an inert solvent for isocyanate isolation.

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzamide (1.0 equivalent) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or THF).

-

Cool the solution in an ice bath.

-

Slowly add a freshly prepared solution of sodium hypobromite (1.1 equivalents) while maintaining the temperature below 10°C.

-

After the addition is complete, slowly warm the reaction mixture to 50-70°C.

-

The rearrangement to the isocyanate will occur. The reaction progress can be monitored by TLC.

-

If the isocyanate is the desired product, it can be extracted into an inert organic solvent (e.g., toluene) and purified by vacuum distillation.

-

Alternatively, the reaction can be quenched with an alcohol (e.g., methanol) to form the corresponding carbamate, which is often easier to isolate and purify.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethoxy)benzamide | N/A |

| Reagent | Sodium hypobromite (or Br2/NaOH) | General Hofmann rearrangement conditions. |

| Solvent | Water/Organic co-solvent | General Hofmann rearrangement conditions. |

| Yield | 70-90% (typical for Hofmann rearrangements) | [7] |

| Purity | Good, requires purification | N/A |

Synthesis Pathway

Conclusion

This guide has detailed the primary synthetic routes to 4-(trifluoromethoxy)phenyl isocyanate. The choice of method will depend on factors such as the available starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory. While phosgenation offers high efficiency, the Curtius and Hofmann rearrangements provide safer, phosgene-free alternatives that are well-suited for laboratory-scale synthesis and are of increasing interest for industrial applications. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 4-(Trifluoromethylthio)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. 4-(Trifluoromethoxy)benzoyl Chloride | 36823-88-8 | TCI AMERICA [tcichemicals.com]

Spectroscopic and Analytical Profile of 4-(Trifluoromethoxy)phenyl isocyanate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of 4-(Trifluoromethoxy)phenyl isocyanate (CAS No. 35037-73-1). Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on the expected spectral characteristics derived from its molecular structure, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, quantification, and quality control of 4-(Trifluoromethoxy)phenyl isocyanate in a laboratory setting. Included are tabular summaries of predicted and typical spectral data, in-depth experimental procedures, and logical workflow diagrams generated using Graphviz to illustrate analytical processes.

Introduction

4-(Trifluoromethoxy)phenyl isocyanate is a reactive organic compound of interest in medicinal chemistry and materials science. Its utility in the synthesis of novel molecular entities necessitates reliable analytical methods for its characterization. The molecule's structure, featuring a phenyl ring substituted with a reactive isocyanate group and a trifluoromethoxy group, gives rise to a distinct spectroscopic signature. This guide details the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Predicted Spectral Data

While experimentally obtained spectra for 4-(Trifluoromethoxy)phenyl isocyanate are not widely available in the public domain, its spectral characteristics can be predicted based on the functional groups present in its structure. The following tables summarize the expected quantitative data.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 120.5 (q, ¹JCF = 258 Hz) | -OCF₃ |

| ~ 121 | Aromatic CH |

| ~ 126 | Aromatic C-NCO |

| ~ 128 | Isocyanate (-N=C=O) |

| ~ 130 | Aromatic CH |

| ~ 150 | Aromatic C-O |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2275 - 2250 | Strong, Sharp | N=C=O asymmetric stretch |

| 1600 - 1450 | Medium to Strong | C=C aromatic ring stretch |

| 1250 - 1150 | Strong | C-F stretch (in -OCF₃) |

| 1200 - 1000 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular ion) |

| 175 | [M - CO]⁺ |

| 134 | [M - NCO - F]⁺ or [M - CO - CF]⁺ |

| 108 | [C₆H₄O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-(Trifluoromethoxy)phenyl isocyanate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of liquid 4-(Trifluoromethoxy)phenyl isocyanate directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known correlation tables.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A GC-MS system with an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of 4-(Trifluoromethoxy)phenyl isocyanate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

GC: Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms). Set the injector temperature to 250°C and the transfer line temperature to 280°C. Use a temperature program such as: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min. Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

MS: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use a standard EI energy of 70 eV. Acquire data in full scan mode over a mass range of m/z 40-400.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Examine the mass spectrum of the peak to determine the molecular ion and the fragmentation pattern.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of 4-(Trifluoromethoxy)phenyl isocyanate.

Caption: Workflow for the spectroscopic analysis of 4-(Trifluoromethoxy)phenyl isocyanate.

Caption: Relationship between molecular structure and expected spectral features.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis of 4-(Trifluoromethoxy)phenyl isocyanate. While public access to raw spectral data for this compound is limited, the provided predicted data, based on its chemical structure, offers valuable reference points for researchers. The detailed experimental protocols for NMR, FT-IR, and GC-MS are designed to ensure the acquisition of high-quality, reproducible data. The illustrative workflows aim to clarify the logical progression of analysis and data interpretation. This document serves as a practical resource for scientists and professionals engaged in the synthesis and characterization of this and structurally related compounds.

The Reactivity of 4-(Trifluoromethoxy)phenyl Isocyanate with Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 4-(trifluoromethoxy)phenyl isocyanate with primary and secondary amines. The formation of the urea linkage through this reaction is a cornerstone in the synthesis of numerous biologically active molecules, particularly in the realm of drug discovery. This document elucidates the underlying principles governing this reaction, including the electronic and steric effects of the trifluoromethoxy substituent. It presents a detailed examination of the reaction mechanism, kinetic data, and experimental protocols. Furthermore, the significance of this reaction is highlighted through its application in the synthesis of kinase inhibitors, with a focus on the signaling pathways they modulate.

Introduction

The reaction between isocyanates and amines to form ureas is a robust and widely utilized transformation in organic synthesis. 4-(Trifluoromethoxy)phenyl isocyanate is a particularly valuable reagent in this class due to the unique properties imparted by the trifluoromethoxy (-OCF₃) group. This substituent significantly influences the electrophilicity of the isocyanate carbon, thereby modulating its reactivity towards nucleophilic attack by amines. Understanding the nuances of this reactivity is paramount for chemists engaged in the design and synthesis of novel pharmaceuticals and other functional materials.

The trifluoromethoxy group is a strong electron-withdrawing group, which enhances the reactivity of the isocyanate. This guide will delve into the quantitative aspects of this electronic influence, experimental procedures for conducting these reactions, and the broader implications in medicinal chemistry.

Reaction Mechanism and Kinetics

The reaction of 4-(trifluoromethoxy)phenyl isocyanate with an amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, yielding the corresponding urea derivative. The reaction is generally considered to be second-order, being first-order in both the isocyanate and the amine.

The rate of this reaction is significantly influenced by the electronic nature of the substituents on the phenyl ring of the isocyanate. Electron-withdrawing groups, such as the trifluoromethoxy group, increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack by the amine. This effect can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction with the substituted phenyl isocyanate.

-

k₀ is the rate constant for the reaction with the unsubstituted phenyl isocyanate.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

Quantitative Analysis of Reactivity

While specific kinetic data for the reaction of 4-(trifluoromethoxy)phenyl isocyanate with a wide range of amines is not extensively available in the public domain, we can estimate its reactivity based on established Hammett parameters. The Hammett sigma constant (σp) for the 4-trifluoromethoxy group is approximately +0.35 , indicating its electron-withdrawing nature.

For the reaction of substituted phenyl isocyanates with aniline in various solvents, the reaction constant (ρ) is positive, signifying that electron-withdrawing substituents accelerate the reaction. By utilizing a representative ρ value from a similar reaction series, we can quantitatively compare the expected reactivity of 4-(trifluoromethoxy)phenyl isocyanate to other substituted analogs.

Table 1: Hammett Sigma Constants for Selected Substituents

| Substituent (at para-position) | Hammett Sigma Constant (σp) |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | +0.23 |

| -OCF₃ | +0.35 |

| -CF₃ | +0.54 |

| -CN | +0.66 |

| -NO₂ | +0.78 |

Table 2: Estimated Relative Reactivity of para-Substituted Phenyl Isocyanates with a Primary Amine

This table presents a qualitative comparison of the expected reaction rates based on the electron-withdrawing or electron-donating nature of the para-substituent. A higher positive σp value corresponds to a faster reaction rate.

| para-Substituent | Expected Relative Rate |

| -OCH₃ | Slower |

| -CH₃ | Slower |

| -H | Baseline |

| -Cl | Faster |

| -OCF₃ | Faster |

| -CF₃ | Even Faster |

| -CN | Very Fast |

| -NO₂ | Fastest |

Experimental Protocols

General Procedure for the Synthesis of a Urea Derivative

This protocol describes a general method for the synthesis of a substituted urea from 4-(trifluoromethoxy)phenyl isocyanate and a primary or secondary amine.

Materials:

-

4-(Trifluoromethoxy)phenyl isocyanate

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)

-

Stirring apparatus

-

Reaction vessel with a nitrogen or argon inlet

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.

-

To this solution, add 4-(trifluoromethoxy)phenyl isocyanate (1.0 equivalent) dropwise at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, if the product precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Kinetic Measurement of the Reaction

Due to the rapid nature of the reaction between 4-(trifluoromethoxy)phenyl isocyanate and many amines, specialized techniques are often required for accurate kinetic measurements.

Method: Stopped-Flow Spectroscopy

-

Prepare solutions of 4-(trifluoromethoxy)phenyl isocyanate and the amine of known concentrations in a suitable solvent.

-

Use a stopped-flow instrument to rapidly mix the two solutions.

-

Monitor the change in absorbance or fluorescence of a reactant or product over time at a specific wavelength.

-

The resulting data can be fitted to a second-order rate equation to determine the rate constant (k).

Application in Drug Development: Kinase Inhibitors

The urea linkage formed from the reaction of 4-(trifluoromethoxy)phenyl isocyanate and an appropriate amine is a key structural motif in many kinase inhibitors used in cancer therapy. One prominent example is the multi-kinase inhibitor Sorafenib, which contains a bi-aryl urea structure. Although Sorafenib itself utilizes a 4-chloro-3-(trifluoromethyl)phenyl isocyanate precursor, the underlying principle of urea formation is identical and highlights the importance of this chemical transformation in medicinal chemistry.

Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation.[1] In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of certain kinases. Kinase inhibitors can block the activity of these enzymes, thereby inhibiting tumor growth and progression.

Signaling Pathway Inhibition by Urea-Containing Kinase Inhibitors

The diagram below illustrates a simplified signaling pathway that is targeted by many kinase inhibitors, such as those in the class of Sorafenib. These inhibitors often target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, as well as downstream kinases in the RAF/MEK/ERK pathway.[2][3]

References

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)phenyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethoxy)phenyl isocyanate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, suitable non-reactive solvents for experimental work, and standardized methodologies for the analysis of isocyanate compounds. This information is critical for researchers and professionals in drug development and organic synthesis who handle this reactive intermediate.

Core Concepts: Understanding Isocyanate Solubility

The solubility of an isocyanate, such as 4-(Trifluoromethoxy)phenyl isocyanate, is governed by the principle of "like dissolves like." The molecule possesses a phenyl ring and a trifluoromethoxy group, which contribute to its relatively non-polar and lipophilic character. The highly reactive isocyanate group (-N=C=O) dictates the choice of appropriate solvents, as it readily reacts with protic solvents.

Qualitative Solubility and Solvent Compatibility

For practical applications, particularly in settings that require the isocyanate to remain unreacted, the use of inert, aprotic solvents is essential. Based on the behavior of similar aryl isocyanates and standard analytical procedures, a qualitative assessment of solubility and reactivity is presented in the table below.

| Solvent Class | Examples | Expected Solubility/Reactivity of 4-(Trifluoromethoxy)phenyl Isocyanate |

| Non-polar, Aprotic | Toluene, Benzene, Hexane | High Solubility, Low Reactivity: These are excellent choices for dissolving and handling the isocyanate for reactions with other nucleophiles. Toluene is a commonly used solvent in analytical methods for isocyanates. |

| Polar, Aprotic | Ether (e.g., Diethyl ether), Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to High Solubility, Low Reactivity: These solvents are generally suitable for reactions and handling, offering good solvating power without reacting with the isocyanate group. |

| Polar, Protic | Water, Alcohols (e.g., Methanol, Ethanol), Amines | Reactive: This class of solvents is not suitable for dissolving the isocyanate if recovery of the isocyanate is desired. The isocyanate group will react with the hydroxyl (-OH) or amine (-NH2) groups to form urethanes (carbamates) or ureas, respectively. The compound is known to react with water.[2][3][4] |

Experimental Protocol: Determination of Isocyanate Content

A widely accepted method for the quantitative analysis of isocyanates is the determination of the isocyanate group (-NCO) content by back-titration, as detailed in standards such as DIN EN ISO 14896. This method involves the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine to form a urea. The unreacted amine is then titrated with a standard solution of hydrochloric acid. This procedure implicitly requires the complete dissolution of the isocyanate sample in a suitable non-reactive solvent.

Objective: To determine the percentage of isocyanate (-NCO) groups by weight in a sample of 4-(Trifluoromethoxy)phenyl isocyanate.

Materials and Reagents:

-

4-(Trifluoromethoxy)phenyl isocyanate sample

-

Toluene (dried over molecular sieves)

-

Di-n-butylamine solution (e.g., 0.9 mol/L in dried toluene)

-

Methanol

-

Standardized hydrochloric acid (e.g., 1 mol/L)

-

250 ml glass beaker or Erlenmeyer flask with a stopper

-

Magnetic stirrer and stir bar

-

Burette

-

Potentiometric titrator with a suitable electrode (e.g., glass-reference electrode) or visual indicator (e.g., bromophenol blue)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 2 grams of the 4-(Trifluoromethoxy)phenyl isocyanate sample into a 250 ml glass beaker.

-

Add 30 ml of dried toluene to the beaker.

-

Seal the beaker with a stopper or watch glass and stir the mixture with a magnetic stirrer until the sample is completely dissolved. Gentle heating may be applied if the sample has poor solubility, followed by cooling to room temperature.

-

-

Reaction with Di-n-butylamine:

-

To the dissolved sample, add a precise volume (e.g., 20.0 ml) of the di-n-butylamine solution.

-

Seal the beaker and continue stirring for a specified reaction time (e.g., 10-15 minutes) at room temperature.

-

-

Titration:

-

After the reaction period, add 30 ml of methanol to the mixture.

-

Titrate the solution with the standardized hydrochloric acid solution to determine the amount of unreacted di-n-butylamine. The endpoint can be detected potentiometrically or with a visual indicator.

-

-

Blank Determination:

-

Perform a blank titration under the same conditions, omitting the isocyanate sample. This involves titrating the same volume of the di-n-butylamine solution with the hydrochloric acid.

-

Calculation:

The isocyanate content (%NCO) is calculated using the following formula:

%NCO = [(V_B - V_S) * c(HCl) * 4.202] / m

Where:

-

VB = volume of HCl solution used for the blank titration (ml)

-

VS = volume of HCl solution used for the sample titration (ml)

-

c(HCl) = concentration of the HCl solution (mol/L)

-

m = mass of the sample (g)

-

4.202 = milliequivalent weight of the NCO group multiplied by 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the isocyanate content.

Caption: A flowchart of the key steps in the determination of isocyanate content.

Conclusion

While quantitative solubility data for 4-(Trifluoromethoxy)phenyl isocyanate remains elusive in the current body of scientific literature, a strong understanding of its chemical nature allows for effective solvent selection. For applications requiring the preservation of the isocyanate functionality, non-polar, aprotic solvents such as toluene are highly recommended. The provided experimental protocol for determining isocyanate content offers a reliable method for the quantitative analysis of this and similar compounds, which is a fundamental requirement for quality control and reaction stoichiometry in research and development. Researchers should always handle this compound with appropriate safety precautions due to the toxicity of isocyanates.

References

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethoxy)phenyl isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 4-(Trifluoromethoxy)phenyl isocyanate (CAS Number: 35037-73-1), a reactive chemical intermediate used in the synthesis of novel compounds.[1][2] Due to its hazardous properties, strict adherence to the safety protocols outlined in this document is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

4-(Trifluoromethoxy)phenyl isocyanate is classified as a hazardous substance requiring careful handling. The primary hazards include acute toxicity upon inhalation, skin contact, and ingestion, as well as the potential for severe skin, eye, and respiratory irritation.[3][4][5] Some suppliers classify it as fatal if inhaled and capable of causing severe skin burns and eye damage.[4][5] It is also a combustible liquid.[3]

The signal word for this chemical is Danger .[4][5]

GHS Hazard Statements

| Code | Statement | References |

| H227 | Combustible liquid. | [3] |

| H302 | Harmful if swallowed. | [4][5][6] |

| H311 | Toxic in contact with skin. | [4][5] |

| H314 | Causes severe skin burns and eye damage. | [4][5] |

| H315 | Causes skin irritation. | [3][7] |

| H317 | May cause an allergic skin reaction. | [4][5] |

| H319 | Causes serious eye irritation. | [3][7] |

| H330 | Fatal if inhaled. | [4][5] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [4][5][6] |

| H335 | May cause respiratory irritation. | [3][4][5][7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value | References |

| Molecular Formula | C₈H₄F₃NO₂ | [1][2][8] |

| Molecular Weight | 203.12 g/mol | [4][5][8] |

| Appearance | Clear colorless to slightly yellow liquid. | [1][2] |

| Density | 1.346 g/mL at 25 °C. | [1][4][9] |

| Boiling Point | 78 °C at 22 mmHg. | [3] |

| Melting Point | -29 °C. | [3] |

| Flash Point | 70 °C (158 °F) (closed cup). | [3][4][5] |

| Refractive Index | 1.457 - 1.458 at 20 °C. | [1][3][4] |

| Water Solubility | Reacts with water. | [1][9] |

Experimental and Safety Protocols

The following protocols are designed to minimize risk during the handling, storage, and in case of accidental exposure to 4-(Trifluoromethoxy)phenyl isocyanate.

Proper selection and use of PPE is the most critical barrier against exposure. The following diagram illustrates the workflow for selecting appropriate PPE.

Handling:

-

Ventilation: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.[10]

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[7]

-

Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][11] It is a combustible liquid.[3]

-

Hygiene: Wash hands and face thoroughly after handling.[3][7] Do not eat, drink, or smoke in the work area.[3][7] Contaminated clothing should be removed immediately and laundered before reuse.[7]

Storage:

-

Container: Keep the container tightly sealed to prevent exposure to moisture, with which it reacts.[1][7][11]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][11]

-

Security: The storage area should be locked up or otherwise accessible only to authorized personnel.[1][7]

-

Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen) is recommended.[11]

-

Incompatible Materials: Store away from acids, strong oxidizing agents, strong bases, alcohols, and amines.[7][12]

Immediate action is required in case of exposure. Always show the Safety Data Sheet to responding medical personnel.[3]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

The following workflow should be initiated immediately upon discovery of a spill.

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate chemical foam.[3][11]

-

Specific Hazards: During a fire, hazardous combustion products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[3][7] Sealed containers may rupture or explode when heated due to pressure build-up.[7][11]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with the substance and its combustion products.[11][13] Cool fire-exposed containers with a water spray from a protected location.[7]

Toxicological and Ecological Information

-

Toxicological Effects: The primary toxic effects are acute toxicity (harmful or fatal) via all routes of exposure.[4][5][6] It is a strong irritant to the skin, eyes, and respiratory system.[3] Inhalation may lead to sensitization, causing asthma-like symptoms upon subsequent exposure.[4][5][6]

-

Carcinogenicity: This chemical is not listed as a carcinogen by IARC, NTP, or OSHA.[3]

-

Ecotoxicity: No specific data on ecotoxicity is readily available. Do not let the chemical enter the environment, drains, or water systems.[11]

This guide is intended for technically qualified individuals and should be used in conjunction with a full, supplier-provided Safety Data Sheet (SDS). Always prioritize safety through engineering controls, proper PPE, and adherence to established protocols.

References

- 1. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [amp.chemicalbook.com]

- 2. CAS 35037-73-1: 4-(Trifluoromethoxy)phenyl isocyanate [cymitquimica.com]

- 3. msds.nipissingu.ca [msds.nipissingu.ca]

- 4. 4-(Trifluoromethoxy)phenyl isocyanate 98 35037-73-1 [sigmaaldrich.com]

- 5. 4-(Trifluoromethoxy)phenyl isocyanate 98 35037-73-1 [sigmaaldrich.com]

- 6. 35037-73-1 Cas No. | 4-(Trifluoromethoxy)phenyl isocyanate | Apollo [store.apolloscientific.co.uk]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. scbt.com [scbt.com]

- 9. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.se [fishersci.se]

- 12. fishersci.com [fishersci.com]

- 13. solutions.covestro.com [solutions.covestro.com]

Commercial Suppliers and Technical Applications of 4-(Trifluoromethoxy)phenyl Isocyanate: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available 4-(Trifluoromethoxy)phenyl isocyanate (CAS No. 35037-73-1). This valuable reagent is increasingly utilized in the synthesis of novel therapeutic agents, particularly in the development of antiplatelet drugs. This document outlines key technical data from various suppliers, details experimental protocols for its use, and presents visual diagrams of relevant synthetic and signaling pathways.

Physicochemical Properties and Commercial Availability

4-(Trifluoromethoxy)phenyl isocyanate is a colorless to pale yellow liquid known for its reactivity, particularly in the formation of urethane and urea linkages.[1] Its trifluoromethoxy group enhances lipophilicity and metabolic stability in derivative compounds, making it an attractive building block in medicinal chemistry.[2] Several commercial suppliers offer this reagent with varying purity levels and quantities. A summary of key specifications from prominent vendors is provided below.

| Supplier | Purity/Assay | Density (g/mL at 25°C) | Refractive Index (n20/D) | Boiling Point (°C) | Melting Point (°C) |

| Sigma-Aldrich | 98% | 1.346[3] | 1.458[3] | 78 (at 22 mmHg) | -29 |

| Thermo Scientific | ≥96.0% (GC) | - | 1.4545-1.4595 (at 20°C)[4] | - | - |

| Santa Cruz Biotechnology | - | - | - | - | - |

| UpChem | ≥99.0% | 1.3460 | - | - | - |

| CookeChem | 98% | 1.346[5] | 1.458[5] | - | - |

| HANGZHOU HONGQIN PHARMTECH | - | 1.346[6] | 1.458[6] | 78 (at 22 mmHg)[6] | -29[6] |

Key Applications in Drug Discovery: Synthesis of P2Y1 Receptor Antagonists

A significant application of 4-(Trifluoromethoxy)phenyl isocyanate is in the synthesis of P2Y1 receptor antagonists. The P2Y1 receptor is a key player in ADP-mediated platelet aggregation, and its inhibition is a promising strategy for the development of novel antiplatelet therapies with potentially reduced bleeding risks compared to existing treatments. The isocyanate is used to introduce the 4-(trifluoromethoxy)phenylurea moiety, which has been identified as a crucial component in potent and selective P2Y1 inhibitors.[7][8]

Experimental Protocols

General Synthesis of Urea Derivatives from 4-(Trifluoromethoxy)phenyl Isocyanate

This protocol describes a general method for the synthesis of N,N'-disubstituted ureas, a common scaffold in P2Y1 antagonists, by reacting 4-(Trifluoromethoxy)phenyl isocyanate with a primary or secondary amine.

Materials:

-

4-(Trifluoromethoxy)phenyl isocyanate

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM or THF.

-

If the amine is in the form of a salt, add one equivalent of a non-nucleophilic base like triethylamine and stir until fully dissolved.

-

Slowly add one equivalent of 4-(Trifluoromethoxy)phenyl isocyanate to the stirred solution at room temperature.

-

Allow the reaction to proceed for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Synthesis of 4-(Trifluoromethoxy)phenyl Isocyanate from 4-(Trifluoromethoxy)aniline

This protocol outlines the synthesis of the title compound from the corresponding aniline using triphosgene.

Materials:

-

4-(Trifluoromethoxy)aniline

-

Triphosgene

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Cooling bath

Procedure:

-

In a flask under an inert atmosphere, dissolve triphosgene (approximately 1.1 equivalents) in anhydrous DCM.

-

Cool the solution to -35°C using a cooling bath.

-

In a separate flask, dissolve 4-(Trifluoromethoxy)aniline (1 equivalent) in anhydrous DCM.

-

Slowly add the aniline solution dropwise to the stirred triphosgene solution.

-

After the addition is complete, add triethylamine (approximately 3 equivalents) dropwise to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

The solvent is removed under vacuum, and the resulting isocyanate can be purified by distillation.[9]

Visualizing Synthetic and Signaling Pathways

To further illustrate the utility of 4-(Trifluoromethoxy)phenyl isocyanate, the following diagrams, generated using Graphviz (DOT language), depict a representative synthetic workflow and the targeted signaling pathway.

References

- 1. CAS 35037-73-1: 4-(Trifluoromethoxy)phenyl isocyanate [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-(三氟甲氧基)苯基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 5. 4-(Trifluoromethoxy)phenyl isocyanate | 35037-73-1 [chemicalbook.com]

- 6. 4-(Trifluoromethoxy)phenyl isocyanate [hqpharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

The Versatility of 4-(Trifluoromethoxy)phenyl Isocyanate in Synthetic Chemistry: A Technical Guide

An in-depth exploration of the applications of 4-(trifluoromethoxy)phenyl isocyanate, focusing on its role in the development of therapeutic agents and advanced materials. This guide is intended for researchers, scientists, and professionals in the field of drug development and material science.

Introduction

4-(Trifluoromethoxy)phenyl isocyanate is a versatile chemical intermediate characterized by a phenyl ring substituted with a reactive isocyanate group (-NCO) and a trifluoromethoxy group (-OCF3). The presence of the trifluoromethoxy group imparts unique properties to the molecule, including high lipophilicity, metabolic stability, and strong electron-withdrawing effects, making it a valuable building block in medicinal chemistry and material science. This technical guide provides a comprehensive review of the uses of 4-(trifluoromethoxy)phenyl isocyanate, with a focus on its application in the synthesis of bioactive urea derivatives, particularly as potent inhibitors of soluble epoxide hydrolase (sEH).

Synthetic Applications in Medicinal Chemistry

The primary application of 4-(trifluoromethoxy)phenyl isocyanate in medicinal chemistry lies in its facile reaction with primary and secondary amines to form substituted ureas. The urea functional group is a key pharmacophore in numerous clinically approved drugs and investigational agents due to its ability to form strong hydrogen bond interactions with biological targets.

Inhibitors of Soluble Epoxide Hydrolase (sEH)

A significant area of research involving 4-(trifluoromethoxy)phenyl isocyanate is the development of inhibitors for soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH increases the endogenous levels of EpFAs, offering a promising therapeutic strategy for managing pain and inflammation.[1]

Derivatives of 4-(trifluoromethoxy)phenyl isocyanate have been instrumental in the synthesis of highly potent sEH inhibitors. The trifluoromethoxy group often contributes to enhanced potency and improved pharmacokinetic properties of these inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the in vitro inhibitory activity (IC50) of a series of urea derivatives synthesized from 4-(trifluoromethoxy)phenyl isocyanate against human and murine soluble epoxide hydrolase.

Table 1: Inhibitory Activity of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives against Human sEH

| Compound | R Group on Piperidine | IC50 (nM) for human sEH |

| 1 | Acetyl | 1.7 ± 0.2 |

| 2 | Propionyl | 0.8 ± 0.1 |

| 3 | Cyclopropanecarbonyl | 0.5 ± 0.1 |

| 4 | Isobutyryl | 0.7 ± 0.1 |

| 5 | Methoxyacetyl | 2.5 ± 0.3 |

Table 2: Inhibitory Activity of 1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives against Murine sEH

| Compound | R Group on Piperidine | IC50 (nM) for murine sEH |

| 1 | Acetyl | 2.1 ± 0.3 |

| 2 | Propionyl | 1.0 ± 0.1 |

| 3 | Cyclopropanecarbonyl | 0.6 ± 0.1 |

| 4 | Isobutyryl | 0.9 ± 0.1 |

| 5 | Methoxyacetyl | 3.0 ± 0.4 |

Experimental Protocols

General Procedure for the Synthesis of 1-(1-Acylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Derivatives

A detailed experimental protocol for the synthesis of a representative sEH inhibitor, 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, is provided below.

Step 1: Synthesis of tert-butyl 4-(3-(4-(trifluoromethoxy)phenyl)ureido)piperidine-1-carboxylate

To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 g, 5.0 mmol) in anhydrous dichloromethane (20 mL) is added 4-(trifluoromethoxy)phenyl isocyanate (1.01 g, 5.0 mmol). The reaction mixture is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1) to afford the desired product as a white solid.

Step 2: Deprotection to form 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

The product from Step 1 (1.5 g, 3.7 mmol) is dissolved in a solution of 4 M HCl in dioxane (10 mL). The mixture is stirred at room temperature for 4 hours. The solvent is evaporated to dryness to give the hydrochloride salt of the desired product, which is used in the next step without further purification.

Step 3: Acylation to form 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

To a solution of 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea hydrochloride (1.0 g, 2.9 mmol) and triethylamine (0.8 mL, 5.8 mmol) in dichloromethane (20 mL) at 0 °C is added propionyl chloride (0.28 mL, 3.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethyl acetate/hexanes to yield the final product as a white crystalline solid.

Visualizations

Signaling Pathway of Soluble Epoxide Hydrolase and its Inhibition

The following diagram illustrates the metabolic pathway of arachidonic acid, the role of soluble epoxide hydrolase (sEH), and the mechanism of action of sEH inhibitors.

Caption: The sEH signaling pathway and the point of intervention by urea-based inhibitors.

Experimental Workflow for the Synthesis of Urea-based sEH Inhibitors

The following diagram outlines the general synthetic workflow for preparing urea derivatives from 4-(trifluoromethoxy)phenyl isocyanate.

Caption: A generalized experimental workflow for the synthesis and characterization of urea derivatives.

Conclusion

4-(Trifluoromethoxy)phenyl isocyanate is a highly valuable reagent in modern synthetic chemistry, particularly for the construction of biologically active urea-containing molecules. Its application in the development of potent soluble epoxide hydrolase inhibitors highlights its importance in the quest for new therapeutics for inflammatory diseases and pain management. The trifluoromethoxy group often confers desirable physicochemical properties, leading to compounds with improved efficacy and pharmacokinetic profiles. The straightforward synthesis of urea derivatives from this isocyanate, coupled with the significant biological activities of the resulting products, ensures its continued use and exploration in drug discovery and development.

References

Stability and Storage of 4-(trifluoromethoxy)phenyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trifluoromethoxy)phenyl isocyanate is a key reagent in organic synthesis, valued for its trifluoromethoxy group which can impart unique properties such as increased metabolic stability and lipophilicity to target molecules in drug discovery and materials science. However, the isocyanate functional group is highly reactive, necessitating stringent storage and handling protocols to ensure its stability and prevent degradation. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(trifluoromethoxy)phenyl isocyanate, supported by available data and general principles of isocyanate chemistry.

Chemical Stability

The stability of 4-(trifluoromethoxy)phenyl isocyanate is primarily influenced by its sensitivity to moisture, heat, and light. The central isocyanate (-N=C=O) group is highly electrophilic and readily reacts with nucleophiles.